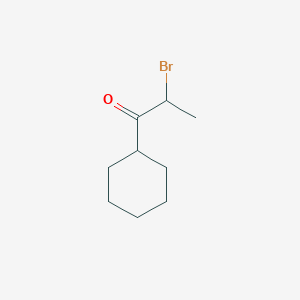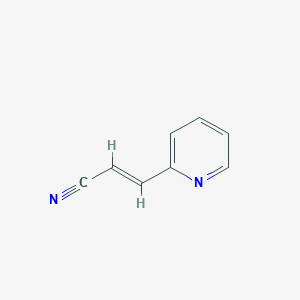
3-(Pyridin-2-yl)prop-2-enenitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(Pyridin-2-yl)prop-2-enenitrile involves several steps. Sodium hydride is suspended in tetrahydrofuran, and a solution of diethyl cyanoethylphosphonate in tetrahydrofuran is added under ice cooling condition. The reaction mixture is stirred for 1 hour. A solution of 2-pyridinecarbaldehyde is added to the mixture, and the mixture is stirred at 0° C. to room temperature for 6 hours.Molecular Structure Analysis
The molecular weight of 3-(Pyridin-2-yl)prop-2-enenitrile is 130.15 g/mol . The InChI code is 1S/C8H6N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H/b3-1+ .Chemical Reactions Analysis
3-(Pyridin-2-yl)prop-2-enenitrile is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a reagent in the synthesis of other heterocyclic compounds.Physical And Chemical Properties Analysis
3-(Pyridin-2-yl)prop-2-enenitrile is a colorless, crystalline solid with a melting point of 110-111°C and a boiling point of 159-160°C. It is stored at room temperature .Safety And Hazards
Orientations Futures
The development of purely organic materials showing multicolor fluorescent and phosphorescent behavior represents a formidable challenge in view of practical applications . The rich photophysical behavior of 3-(Pyridin-2-yl)prop-2-enenitrile, comprising excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase, is being investigated . This could lead to new applications in the field of organic materials.
Propriétés
IUPAC Name |
(E)-3-pyridin-2-ylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c9-6-3-5-8-4-1-2-7-10-8/h1-5,7H/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMQURWVGPGVMM-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yl)prop-2-enenitrile | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


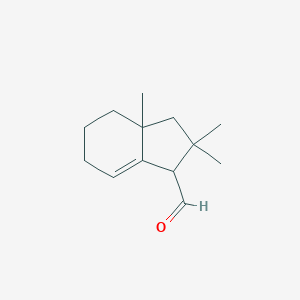
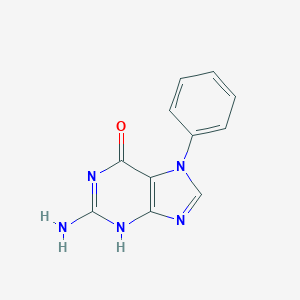
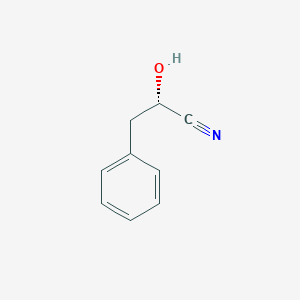
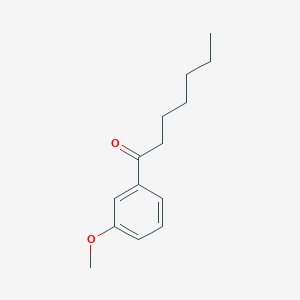
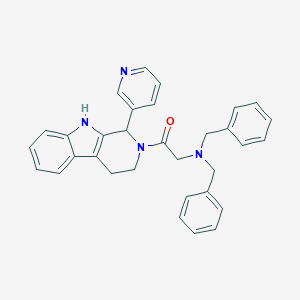
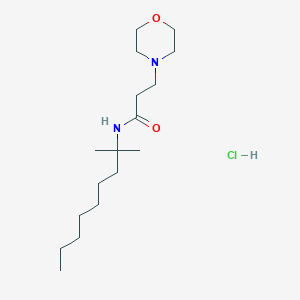
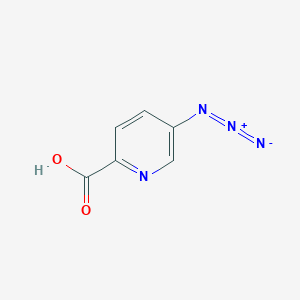


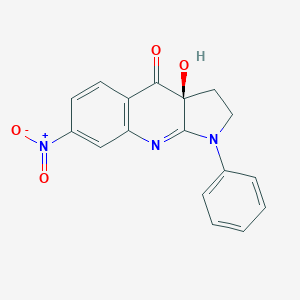


![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)
